(R)-(7-Myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide
(R)-(7-Myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide
Dimyristoyl Lecithin is a myristoylated phosphatidylcholine, and a synthetic phospholipid used in liposomes and lipid bilayers with drug delivery property.
PC(14:0/14:0), also known as GPC(28:0) or DMPC, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(14:0/14:0) is considered to be a glycerophosphocholine lipid molecule. PC(14:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(14:0/14:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(14:0/14:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(14:0/14:0) exists in all eukaryotes, ranging from yeast to humans. PC(14:0/14:0) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(14:0/14:0) can be biosynthesized from S-adenosylmethionine and pe-nme2(14:0/14:0); which is mediated by the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(14:0/14:0) can be biosynthesized from CDP-choline and DG(14:0/14:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PC(14:0/14:0) and L-serine can be converted into choline and PS(14:0/14:0) through its interaction with the enzyme phosphatidylserine synthase. Finally, PC(14:0/14:0) can be biosynthesized from lysopc(14:0) through its interaction with the enzyme ALE1P acyltransferase. In humans, PC(14:0/14:0) is involved in phosphatidylethanolamine biosynthesis pe(14:0/14:0) pathway and phosphatidylcholine biosynthesis PC(14:0/14:0) pathway.
1,2-di-O-myristoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine where the two phosphatidyl acyl groups are specified as tetradecanoyl (myristoyl). It has a role as an antigen and a mouse metabolite. It is a 1,2-diacyl-sn-glycero-3-phosphocholine, a phosphatidylcholine 28:0 and a tetradecanoate ester.
PC(14:0/14:0), also known as GPC(28:0) or DMPC, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(14:0/14:0) is considered to be a glycerophosphocholine lipid molecule. PC(14:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(14:0/14:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(14:0/14:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(14:0/14:0) exists in all eukaryotes, ranging from yeast to humans. PC(14:0/14:0) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(14:0/14:0) can be biosynthesized from S-adenosylmethionine and pe-nme2(14:0/14:0); which is mediated by the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(14:0/14:0) can be biosynthesized from CDP-choline and DG(14:0/14:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PC(14:0/14:0) and L-serine can be converted into choline and PS(14:0/14:0) through its interaction with the enzyme phosphatidylserine synthase. Finally, PC(14:0/14:0) can be biosynthesized from lysopc(14:0) through its interaction with the enzyme ALE1P acyltransferase. In humans, PC(14:0/14:0) is involved in phosphatidylethanolamine biosynthesis pe(14:0/14:0) pathway and phosphatidylcholine biosynthesis PC(14:0/14:0) pathway.
1,2-di-O-myristoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine where the two phosphatidyl acyl groups are specified as tetradecanoyl (myristoyl). It has a role as an antigen and a mouse metabolite. It is a 1,2-diacyl-sn-glycero-3-phosphocholine, a phosphatidylcholine 28:0 and a tetradecanoate ester.
Brand Name:
Vulcanchem
CAS No.:
18194-24-6
VCID:
VC0053960
InChI:
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1
SMILES:
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Molecular Formula:
C36H72NO8P
Molecular Weight:
677.9 g/mol
(R)-(7-Myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide
CAS No.: 18194-24-6
Reference Standards
VCID: VC0053960
Molecular Formula: C36H72NO8P
Molecular Weight: 677.9 g/mol
CAS No. | 18194-24-6 |
---|---|
Product Name | (R)-(7-Myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide |
Molecular Formula | C36H72NO8P |
Molecular Weight | 677.9 g/mol |
IUPAC Name | [(2R)-2,3-di(tetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 |
Standard InChIKey | CITHEXJVPOWHKC-UUWRZZSWSA-N |
Isomeric SMILES | CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
SMILES | CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Appearance | Unit:100 mgSolvent:nonePurity:98+%Physical solid |
Physical Description | Solid |
Description | Dimyristoyl Lecithin is a myristoylated phosphatidylcholine, and a synthetic phospholipid used in liposomes and lipid bilayers with drug delivery property. PC(14:0/14:0), also known as GPC(28:0) or DMPC, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(14:0/14:0) is considered to be a glycerophosphocholine lipid molecule. PC(14:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(14:0/14:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(14:0/14:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(14:0/14:0) exists in all eukaryotes, ranging from yeast to humans. PC(14:0/14:0) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(14:0/14:0) can be biosynthesized from S-adenosylmethionine and pe-nme2(14:0/14:0); which is mediated by the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(14:0/14:0) can be biosynthesized from CDP-choline and DG(14:0/14:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PC(14:0/14:0) and L-serine can be converted into choline and PS(14:0/14:0) through its interaction with the enzyme phosphatidylserine synthase. Finally, PC(14:0/14:0) can be biosynthesized from lysopc(14:0) through its interaction with the enzyme ALE1P acyltransferase. In humans, PC(14:0/14:0) is involved in phosphatidylethanolamine biosynthesis pe(14:0/14:0) pathway and phosphatidylcholine biosynthesis PC(14:0/14:0) pathway. 1,2-di-O-myristoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine where the two phosphatidyl acyl groups are specified as tetradecanoyl (myristoyl). It has a role as an antigen and a mouse metabolite. It is a 1,2-diacyl-sn-glycero-3-phosphocholine, a phosphatidylcholine 28:0 and a tetradecanoate ester. |
Synonyms | 1,2 Dimyristoyl glycero 3 phosphorylcholine 1,2 Ditetradecanoyl glycero 3 phosphocholine 1,2 Ditetradecyl glycero 3 phosphocholine 1,2-Dimyristoyl-glycero-3-phosphorylcholine 1,2-Ditetradecanoyl-glycero-3-phosphocholine 1,2-Ditetradecyl-glycero-3-phosphocholine Dimyristoyllecithin Dimyristoylphosphatidylcholine DMCP DMPC |
Reference | 1. M. Navab et al. “Oral Synthetic Phospholipid (DMPC) Raises High-Density Lipoprotein Cholesterol Levels, Improves High-Density LipoproteinFunction, and Markedly Reduces Atherosclerosis in Apolipoprotein E–Null Mice” Circulation, vol. 108 pp. 1735-1739, 20032. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholine hydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19903. J. Exton “Signaling through Phosphatidylcholine Breakdown” The Journal of Biological Chemistry, Vol. 265(1) pp. 1-4, 19904. Z. Li and D. Vance “Phosphatidylcholine and choline homeostasis” Journal of Lipid Research, Vol. 49 pp. 1187-1194, 2008 |
PubChem Compound | 5459377 |
Last Modified | Nov 11 2021 |
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